3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid chemical structure
3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid chemical structure
An In-depth Technical Guide to 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic Acid: A Strategic Intermediate in Chemical Synthesis
Introduction
3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid stands as a highly functionalized aromatic compound with significant potential as a versatile intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a carboxylic acid, a nitro group, a chlorine atom, and three fluorine atoms, imparts a distinct reactivity profile, making it a valuable building block in drug discovery, agrochemical development, and materials science. The presence of multiple electron-withdrawing groups activates the aromatic ring for certain transformations, while the carboxylic acid and nitro functionalities offer diverse opportunities for derivatization. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a plausible synthetic pathway, reactivity analysis, and potential applications, tailored for researchers and professionals in the chemical sciences.
Molecular Structure and Physicochemical Properties
The chemical structure of 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid is characterized by a benzene ring substituted with five different functional groups. This dense functionalization is key to its utility in synthetic chemistry.
Caption: Chemical structure of 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid.
Table 1: Physicochemical Properties of 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid and Related Analogs
| Property | Value (Predicted/Analog Data) | Source |
| CAS Number | 111230-48-9 | [1] |
| Molecular Formula | C₇HClF₃NO₄ | Inferred |
| Molecular Weight | 275.54 g/mol | Inferred |
| Appearance | Likely a solid (e.g., pale brown or yellow powder) | [2] |
| Melting Point | Expected to be in the range of 100-150 °C | [2][3] |
| Solubility | Low water solubility is expected. | [4][5] |
The combination of a chlorine atom and three fluorine atoms significantly influences the electronic nature of the benzoic acid core, making it an indispensable precursor for synthesizing advanced compounds.[6]
Proposed Synthesis and Mechanistic Considerations
Proposed Synthetic Workflow:
Caption: Proposed synthesis of 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid.
Detailed Experimental Protocol (Hypothetical):
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 3-Chloro-2,4,5-trifluorobenzoic acid to a cooled mixture of concentrated sulfuric acid.
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Addition of Nitrating Agent: Slowly add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise to the flask while maintaining a low temperature (0-5 °C) with an ice bath.
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Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, pour the reaction mixture over crushed ice to precipitate the crude product.
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Purification: Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid.
Mechanistic Rationale:
The directing effects of the substituents on the aromatic ring are crucial. The carboxylic acid is a deactivating group and a meta-director. The halogen atoms are also deactivating but are ortho, para-directors. The strong electron-withdrawing nature of the fluorine and chlorine atoms, combined with the carboxylic acid, will significantly deactivate the ring towards electrophilic substitution. However, the position of nitration will be influenced by the combined directing effects of all substituents, making the synthesis of the desired isomer a challenge that may require specific reaction conditions.
Reactivity and Derivatization
The rich functionality of 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid opens up numerous avenues for chemical modification.
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Carboxylic Acid Group: The carboxylic acid can undergo standard transformations such as esterification, amidation, and conversion to an acid chloride. These reactions are fundamental for incorporating this molecular scaffold into larger molecules, such as active pharmaceutical ingredients.
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Nitro Group: The nitro group can be reduced to an amine. This transformation is highly valuable as it introduces a nucleophilic center, which can then be further functionalized through reactions like acylation, alkylation, or diazotization followed by substitution (Sandmeyer reaction).
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Aromatic Ring: The highly electron-deficient aromatic ring is susceptible to nucleophilic aromatic substitution (SₙAr). One or more of the fluorine atoms could potentially be displaced by strong nucleophiles. The chlorine atom is generally less reactive than fluorine in SₙAr reactions.
Caption: Potential derivatization pathways for 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid.
Applications in Research and Development
Given its structural features, 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid is a promising intermediate in several areas:
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Pharmaceutical Synthesis: Halogenated and nitrated benzoic acids are common precursors in the synthesis of pharmaceuticals.[2][7] The title compound could be a key starting material for novel antibiotics, anti-inflammatory agents, or other therapeutic molecules. For instance, related compounds like 3-Chloro-2,4,5-trifluorobenzoic acid are crucial for creating antibacterial agents.[6]
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Agrochemicals: The synthesis of herbicides and pesticides often involves halogenated and nitroaromatic compounds.[2][7] The unique substitution pattern of this molecule could lead to the development of new crop protection agents with improved efficacy and selectivity.
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Materials Science: Aromatic carboxylic acids are used in the synthesis of polymers and other advanced materials. The high degree of halogenation and the presence of a nitro group could impart desirable properties such as thermal stability or specific electronic characteristics to new materials.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid is not available, the safety precautions for structurally similar compounds provide a strong basis for its handling.
Table 2: Recommended Safety Precautions
| Hazard Category | Precautionary Statement | Source |
| Skin Contact | Causes skin irritation. Wash with plenty of soap and water. Wear protective gloves. | [4][5][8] |
| Eye Contact | Causes serious eye irritation. Rinse cautiously with water for several minutes. Wear eye protection. | [4][5][8] |
| Inhalation | May cause respiratory irritation. Use only outdoors or in a well-ventilated area. Avoid breathing dust. | [4][5][8] |
| Ingestion | Do not eat, drink or smoke when using this product. Rinse mouth if swallowed. | [4][8] |
| Personal Protective Equipment | Wear protective gloves, protective clothing, eye protection, and face protection. | [4][8] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. | [4][5] |
| Disposal | Dispose of contents/container to an approved waste disposal plant. | [4] |
It is imperative to handle this compound in accordance with good industrial hygiene and safety practices.[8] Always consult a comprehensive and up-to-date SDS for any chemical before use.
Conclusion
3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid is a chemical intermediate with considerable potential, stemming from its densely functionalized aromatic core. While detailed experimental data for this specific molecule is limited, this guide has provided a scientifically grounded overview of its structure, properties, a plausible synthetic route, and potential applications by drawing on data from closely related analogs. For researchers in organic synthesis, medicinal chemistry, and materials science, this compound represents a versatile platform for the creation of novel and complex molecular architectures.
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